2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde
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Overview
Description
2-(2,2-Difluoroethyl)bicyclo[221]heptane-2-carbaldehyde is a bicyclic compound characterized by a unique structure that includes a difluoroethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde typically involves the introduction of the difluoroethyl group onto the bicyclo[2.2.1]heptane framework. One common method includes the reaction of bicyclo[2.2.1]heptane derivatives with difluoroethylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a building block in polymer chemistry
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to various biological effects .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane, 2-(2-bromo-2,2-difluoroethyl)-: Similar structure but with a bromine atom instead of an aldehyde group.
Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-: Contains a methylene group instead of a difluoroethyl group.
Uniqueness: 2-(2,2-Difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of both the difluoroethyl and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar bicyclic compounds, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H14F2O |
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Molecular Weight |
188.21 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C10H14F2O/c11-9(12)5-10(6-13)4-7-1-2-8(10)3-7/h6-9H,1-5H2 |
InChI Key |
LLDQPHHRTOXHOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2(CC(F)F)C=O |
Origin of Product |
United States |
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